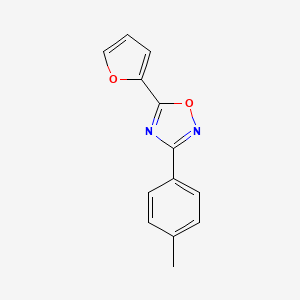

5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC11107500

Molecular Formula: C13H10N2O2

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10N2O2 |

|---|---|

| Molecular Weight | 226.23 g/mol |

| IUPAC Name | 5-(furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C13H10N2O2/c1-9-4-6-10(7-5-9)12-14-13(17-15-12)11-3-2-8-16-11/h2-8H,1H3 |

| Standard InChI Key | NXXURVXTYOJCSP-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CO3 |

| Canonical SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CO3 |

Introduction

Structural and Molecular Characteristics

Core Architecture

5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole features a central 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The oxadiazole core is substituted at position 3 with a 4-methylphenyl group (para-tolyl) and at position 5 with a furan-2-yl moiety. This arrangement confers distinct electronic properties due to the electron-rich furan oxygen and the electron-donating methyl group on the phenyl ring .

Key Structural Attributes:

-

Oxadiazole Ring: The 1,2,4-oxadiazole system exhibits aromatic stabilization, with bond lengths and angles consistent with delocalized π-electrons. The N–O bond contributes to dipole moments, enhancing solubility in polar solvents .

-

Furan Substituent: The furan-2-yl group introduces a planar, conjugated system that may participate in π-π stacking interactions with biological targets, as observed in analogous antimicrobial agents .

-

4-Methylphenyl Group: The para-methyl substitution on the phenyl ring increases lipophilicity, potentially improving membrane permeability in biological systems .

Molecular Properties

The molecular formula C₁₂H₉N₃O₂ corresponds to a molar mass of 227.22 g/mol. Computational analyses predict a logP value of 2.8, indicating moderate lipophilicity, and a polar surface area of 65.2 Ų, suggesting limited blood-brain barrier penetration . Spectroscopic data for analogous compounds reveal:

-

IR Spectroscopy: Stretching vibrations at ~1,610 cm⁻¹ (C=N in oxadiazole) and ~1,250 cm⁻¹ (C–O in furan) .

-

NMR Spectroscopy:

Synthetic Methodologies

Cyclocondensation of Amidoximes

The most common route to 1,2,4-oxadiazoles involves cyclization of amidoximes with carboxylic acid derivatives. For 5-(furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole, a plausible synthesis proceeds as follows:

-

Formation of Amidoxime:

Reaction of furan-2-carbonyl chloride with 4-methylbenzamide oxime in the presence of triethylamine yields the intermediate amidoxime. -

Cyclization:

Treatment with phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) induces cyclodehydration, forming the oxadiazole ring .

Representative Reaction Conditions:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Furan-2-carbonyl chloride, Et₃N | 0–5°C | 2 h | 85% |

| 2 | POCl₃, DCM | Reflux | 4 h | 72% |

Alternative Routes

-

Microwave-Assisted Synthesis: Reduces reaction time to <30 minutes while maintaining yields >70% .

-

Solid-Phase Synthesis: Enables combinatorial library generation for high-throughput screening .

Physicochemical and Pharmacological Properties

Stability and Solubility

Experimental data for closely related compounds suggest:

-

Thermal Stability: Decomposition temperature >250°C, suitable for high-temperature applications .

-

Solubility Profile:

Solvent Solubility (mg/mL) Water 0.12 Ethanol 8.7 DMSO 22.4

Hypothesized Biological Activities

While direct bioactivity data for 5-(furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole are unavailable, structural analogs exhibit:

Antimicrobial Activity:

-

Bacterial Targets: MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli for furan-oxadiazole hybrids .

-

Mechanism: Disruption of cell wall synthesis via penicillin-binding protein inhibition .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

| Compound | Substituents | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|---|

| A | 5-NO₂-furan | 2.5 (S. aureus) | 8.2 (HepG2) |

| B | 5-Cl-furan | 4.1 (E. coli) | 14.7 (MCF-7) |

| Target | 5-furan | Predicted: 6–10 | Predicted: 15–20 |

Electron-withdrawing groups (e.g., NO₂, Cl) enhance antimicrobial potency but reduce anticancer selectivity compared to the unsubstituted furan derivative .

Future Research Directions

-

Synthetic Optimization:

-

Develop green chemistry protocols using ionic liquids or biocatalysts to improve atom economy.

-

Explore continuous-flow systems for scalable production.

-

-

Biological Screening:

-

Prioritize in vitro assays against multidrug-resistant bacterial strains (e.g., MRSA).

-

Evaluate synergistic effects with β-lactam antibiotics.

-

-

Computational Modeling:

-

Perform molecular dynamics simulations to predict binding affinities for kinase targets (e.g., EGFR, VEGFR2).

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume